Cas no 20754-22-7 (Methyl 4-Trifluoromethylcinnamate)
Methyl 4-Trifluoromethylcinnamate Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,3-[4-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
- METHYL 4-TRIFLUOROMETHYLCINNAMATE
- methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- (E)-METHYL 3-(4-(TRIFLUOROMETHYL)PHENYL)ACRYLATE
- EN300-91998
- 79947-88-9
- Methyl (E)-(4-Trifluoromethyl)cinnamate
- CS-0150955
- MFCD01861883
- METHYL 4-(TRIFLUOROMETHYL)CINNAMATE
- AM805755
- AR2993
- AKOS017259567
- SCHEMBL1797240
- methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- (E)-methyl3-(4-(trifluoromethyl)phenyl)acrylate
- YUEFITCWDISQAO-QPJJXVBHSA-N
- methyl 3-(4-(trifluoromethyl)phenyl)acrylate
- CHEMBL2252105
- methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- EN300-364881
- A924289
- 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
- Z16641243
- 20754-22-7
- AS-45498
- Methyl 4-Trifluoromethylcinnamate
-
- MDL: MFCD01861883
- Inchi: 1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+
- InChI Key: YUEFITCWDISQAO-QPJJXVBHSA-N
- SMILES: FC(C1C=CC(/C=C/C(=O)OC)=CC=1)(F)F
Computed Properties
- Exact Mass: 230.05500
- Monoisotopic Mass: 230.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.251
- Boiling Point: 256.8°Cat760mmHg
- Flash Point: 91.4°C
- Refractive Index: 1.494
- PSA: 26.30000
- LogP: 2.89160
Methyl 4-Trifluoromethylcinnamate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:2-8 °C
Methyl 4-Trifluoromethylcinnamate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 4-Trifluoromethylcinnamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337663-50mg |
Methyl 4-Trifluoromethylcinnamate |
20754-22-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337663-100mg |
Methyl 4-Trifluoromethylcinnamate |
20754-22-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M337663-500mg |
Methyl 4-Trifluoromethylcinnamate |
20754-22-7 | 500mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47675-25g |
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate |
20754-22-7 | 98% | 25g |
¥12266.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47675-1g |
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate |
20754-22-7 | 98% | 1g |
¥167.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47675-5g |
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate |
20754-22-7 | 98% | 5g |
¥564.0 | 2023-09-05 | |
| Chemenu | CM342644-250mg |
Methyl 4-trifluoromethylcinnamate |
20754-22-7 | 95%+ | 250mg |
$60 | 2022-06-12 | |
| Chemenu | CM342644-1g |
Methyl 4-trifluoromethylcinnamate |
20754-22-7 | 95%+ | 1g |
$142 | 2022-06-12 | |
| Chemenu | CM342644-5g |
Methyl 4-trifluoromethylcinnamate |
20754-22-7 | 95%+ | 5g |
$463 | 2022-06-12 | |
| Chemenu | CM342644-10g |
Methyl 4-trifluoromethylcinnamate |
20754-22-7 | 95%+ | 10g |
$802 | 2022-06-12 |
Methyl 4-Trifluoromethylcinnamate Suppliers
Methyl 4-Trifluoromethylcinnamate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Methyl 4-Trifluoromethylcinnamate
Research Brief on Methyl 4-Trifluoromethylcinnamate (CAS: 20754-22-7) in Chemical Biology and Pharmaceutical Applications
Methyl 4-Trifluoromethylcinnamate (CAS: 20754-22-7) is a fluorinated cinnamate derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have explored its potential as a bioactive scaffold, particularly in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. This brief synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic applications, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a modulator of the NF-κB signaling pathway, demonstrating its efficacy in reducing pro-inflammatory cytokine production in vitro. The trifluoromethyl group at the para position was found to enhance metabolic stability and membrane permeability, addressing a key challenge in drug development. Computational docking studies further revealed its high affinity for the p50 subunit of NF-κB, suggesting a targeted mechanism of action.
In oncology, Methyl 4-Trifluoromethylcinnamate has shown promise as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC6. A preclinical study in Bioorganic & Medicinal Chemistry Letters (2024) reported its ability to induce apoptosis in triple-negative breast cancer cells by disrupting tubulin acetylation dynamics. The compound's low cytotoxicity in normal cells underscores its potential as a targeted therapy, with ongoing investigations into its synergy with existing chemotherapeutic agents.
From a synthetic chemistry perspective, advances in green chemistry approaches have improved the yield and scalability of Methyl 4-Trifluoromethylcinnamate production. A recent ACS Sustainable Chemistry & Engineering paper (2024) described a photocatalytic Heck coupling method using visible light, achieving 92% yield with minimal byproducts. This innovation addresses previous limitations in large-scale synthesis while maintaining the compound's stereochemical purity.
Emerging applications in antimicrobial drug development have also been reported. The compound's structural analogs exhibited potent activity against drug-resistant Staphylococcus aureus (MRSA) in a 2024 European Journal of Medicinal Chemistry study, with MIC values as low as 2 μg/mL. Structure-activity relationship (SAR) analyses indicate that the trifluoromethyl group enhances binding to bacterial efflux pump proteins, potentially overcoming resistance mechanisms.
Future research directions include the development of prodrug formulations to enhance bioavailability and the exploration of its role in neurodegenerative diseases. Preliminary data presented at the 2024 American Chemical Society National Meeting suggest neuroprotective effects in models of Parkinson's disease, possibly through modulation of α-synuclein aggregation pathways. These findings position Methyl 4-Trifluoromethylcinnamate as a versatile scaffold for multidisciplinary pharmaceutical research.
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